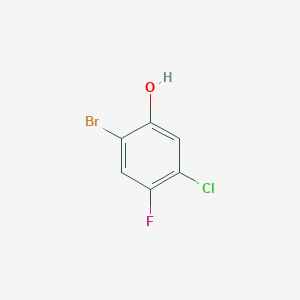

2-Bromo-4-fluoro-5-chlorophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Bromo-4-fluoro-5-chlorophenol” is a chemical compound with the molecular formula BrC6H3(F)OH . It is an aryl fluorinated building block .

Synthesis Analysis

The synthesis of such compounds often involves multi-step processes. For instance, the propyl group, if it has more than two carbons, must be added in two steps: a Friedel Crafts acylation followed by a Clemmensen Reduction . The synthesis may also involve the presence of N–H···N and C‒H···O hydrogen bonds .Molecular Structure Analysis

The molecular structure of “2-Bromo-4-fluoro-5-chlorophenol” is represented by the formula CHBrClFO. It has an average mass of 225.443 Da and a monoisotopic mass of 223.903976 Da .Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-4-fluoro-5-chlorophenol” can be complex. For example, it may be used for the preparation of reaction intermediates required for the synthesis of polycyclic 5-HT 3 and 5-HT 4 antagonists . It may also be used for the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-fluoro-5-chlorophenol” include a liquid form, a refractive index n20/D of 1.553 (lit.), and a density of 1.717 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

2-Bromo-4-fluoro-5-chlorophenol and related chlorophenols are used in analytical chemistry. For instance, the use of 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde as a fluorogenic labeling reagent in pre-column derivatization for the HPLC separation of chlorophenols has been investigated, with applications in determining chlorocresol and chloroxylenol in pharmaceutical formulations (Gatti et al., 1997).

Environmental Science and Photocatalysis

Chlorophenols, including compounds similar to 2-Bromo-4-fluoro-5-chlorophenol, are extensively used and their degradation under natural light is of great interest. Studies on the photocatalytic degradation of chlorophenols using titanium dioxide doped with copper sulfate have been conducted, demonstrating the potential for environmental remediation (Lin et al., 2018).

Molecular Structure Analysis

The molecular structure and internal rotation of related compounds, such as 4-fluorophenol and 4-chlorophenol, have been analyzed using microwave spectra. This kind of research provides fundamental insights into the physical and chemical properties of these molecules (Larsen, 1986).

Sonochemical Degradation Studies

Research on the sonochemical degradation of aromatic organic pollutants, including chlorophenols and fluorophenols, has been conducted. This process involves using ultrasound for the mineralization of these compounds in dilute aqueous solutions, which is advantageous for environmental clean-up (Goskonda et al., 2002).

Safety And Hazards

“2-Bromo-4-fluoro-5-chlorophenol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Zukünftige Richtungen

“2-Bromo-4-fluoro-5-chlorophenol” may be used for the preparation of reaction intermediates required for the synthesis of polycyclic 5-HT 3 and 5-HT 4 antagonists . It may also be used for the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) . This suggests potential future directions in the synthesis of new compounds for research and development.

Eigenschaften

IUPAC Name |

2-bromo-5-chloro-4-fluorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-3-1-5(9)4(8)2-6(3)10/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFLSXFQSNTOQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-chloro-4-fluorophenol | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E,11S)-7,7,11-Trimethyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione](/img/structure/B2670439.png)

![2-(phenylamino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B2670442.png)

![1-(2,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2670443.png)

![4-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide](/img/structure/B2670449.png)

![N-(5-methylthiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2670450.png)

![3-[(4-Methylphenyl)methyl]-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2670451.png)

![2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpyridine-4-carboxamide](/img/structure/B2670452.png)

![tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2670457.png)